Quinoline-8-thiolate
CAS No.:
Cat. No.: VC15470431
Molecular Formula: C9H6NS-
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6NS- |
|---|---|
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | quinoline-8-thiolate |
| Standard InChI | InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H/p-1 |
| Standard InChI Key | MHTSJSRDFXZFHQ-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC2=C(C(=C1)[S-])N=CC=C2 |
Introduction
Structural and Molecular Characteristics
Quinoline-8-thiolate’s structure combines a planar aromatic quinoline ring with a nucleophilic thiolate group at the 8-position. The sulfur atom’s lone pairs enable strong coordination with metal ions, while the quinoline framework provides π-conjugation for electronic applications . Crystallographic studies reveal intermolecular interactions such as hydrogen bonding and π-stacking, which influence solid-state packing arrangements.
Table 1: Molecular Properties of Quinoline-8-Thiolate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 160.22 g/mol | |
| IUPAC Name | Quinoline-8-thiolate | |
| Canonical SMILES | C1=CC2=C(C(=C1)[S-])N=CC=C2 |
Synthesis and Chemical Reactivity
The synthesis of quinoline-8-thiolate typically involves deprotonation of quinoline-8-thiol using sodium hydroxide in aqueous media:
Recrystallization is employed for purification, with industrial-scale processes optimizing yields. The thiolate group’s nucleophilicity facilitates reactions with electrophiles, including transition metal ions and organoboron compounds . For example, reactions with yield tetracoordinated boron complexes, as confirmed by NMR .
Coordination Chemistry and Metal Complexes
Quinoline-8-thiolate serves as a potent ligand in coordination chemistry. Its ability to form stable complexes with metals like copper, zinc, and boron has been extensively documented . Organoboron complexes, such as those synthesized via Sonogashira-Hagihara coupling, exhibit tetracoordinate boron centers verified by X-ray diffraction . These complexes integrate into π-conjugated polymers, enhancing optoelectronic properties .
Table 2: Selected Metal Complexes of Quinoline-8-Thiolate
| Metal Center | Complex Type | Application | Source |
|---|---|---|---|
| Boron | Organoboron polymers | High-refractive-index materials | |
| Copper | Cu(I) thiolate clusters | Catalysis | |
| Zinc | Zn(II) coordination polymers | Sensing |
Materials Science Applications
In materials science, quinoline-8-thiolate derivatives are pivotal in developing advanced polymers. Organoboron quinoline-8-thiolate polymers exhibit high refractive indices () and tunable photoluminescence . Energy transfer from the polymer backbone to the quinoline ligand results in emission shifts, enabling applications in organic light-emitting diodes (OLEDs) .
Environmental and Analytical Applications
Quinoline-8-thiolate’s selective metal-binding capacity is exploited in environmental chemistry. It serves as a chelating agent for heavy metal detection, with applications in wastewater treatment and environmental monitoring . Its fluorescence quenching upon metal binding enables sensitive sensor designs .
Recent Advances and Future Directions
Recent research highlights quinoline-8-thiolate’s role in metal-organic frameworks (MOFs) for gas storage and catalysis . Derivatives like sodium quinoline-8-thiolate are being tested in photovoltaic devices due to their electron-transport properties . Future directions include exploring chiral derivatives for asymmetric catalysis and optimizing pharmacological profiles for therapeutic use.
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